tert-Butyl (1S,4S,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (1S,4S,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(12)9(13)5-7/h7-9H,4-6,12H2,1-3H3/t7-,8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLJVXLPYIOWOZ-CIUDSAMLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]([C@@H]1C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801116466 | |
| Record name | 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 6-amino-, 1,1-dimethylethyl ester, (1R,4R,6R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801116466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1290539-91-1 | |
| Record name | 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 6-amino-, 1,1-dimethylethyl ester, (1R,4R,6R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1290539-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 6-amino-, 1,1-dimethylethyl ester, (1R,4R,6R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801116466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of Bicyclic Framework
The synthesis begins with 4-hydroxymethyl pyridine, which undergoes a Diels-Alder reaction to form the azabicyclo[2.2.1]heptane core. Subsequent oxidation and esterification yield tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. This intermediate is critical for divergent functionalization.
Reductive Amination
The hydroxymethyl group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), followed by reductive amination with benzylamine and sodium cyanoborohydride (NaBH₃CN) in ethanol. This step introduces the amino group with retention of stereochemistry. The reaction proceeds at room temperature for 12–24 hours, achieving 85–92% yields.
Reaction Conditions:
Chiral Resolution
The racemic mixture is resolved using a chiral stationary phase (e.g., Chiralpak® AD-H column) after introducing a benzyloxycarbonyl (Cbz) protecting group. Elution with hexane/isopropanol (80:20) separates enantiomers, yielding optically pure (1S,4S,6S)-isomer.
Catalytic Hydrogenation for Deprotection
Cbz Group Removal
The Cbz-protected intermediate is subjected to hydrogenation using 10% palladium on carbon (Pd/C) under 50 psi H₂ in ethanol. This step cleaves the benzyl group while preserving the bicyclic structure.
Optimized Protocol:
tert-Butoxycarbonyl (Boc) Protection
Post-hydrogenation, the free amine is protected with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using triethylamine (TEA) as a base. This step ensures stability during subsequent reactions.
Alternative Route from Glutamic Acid Derivatives
Starting Material Preparation
(4S)-5-(tert-Butoxy)-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoic acid serves as the chiral pool starting material. Esterification with methyl chloroformate yields the methyl ester, which is reduced to the aldehyde using diisobutylaluminum hydride (DIBAL-H).
Wittig Reaction and Cyclization
The aldehyde undergoes a Wittig reaction with triphenylphosphine ylide to form an olefin, followed by epoxidation with meta-chloroperbenzoic acid (m-CPBA). Acidic hydrolysis (HCl/THF) induces cyclization to the azabicycloheptane framework.
Key Data:
Industrial-Scale Production Methods
Continuous Flow Hydrogenation
To enhance scalability, continuous flow reactors are employed for hydrogenation steps. Parameters include:
Solvent Recycling
Ethanol and DCM are recovered via distillation, reducing production costs by 22%.
Stereochemical Control Strategies
Asymmetric Catalysis
Chiral Ru(II)-BINAP complexes catalyze the hydrogenation of enamine intermediates, achieving enantiomeric excess (ee) >99%.
Dynamic Kinetic Resolution
Racemic mixtures are resolved using immobilized lipases (e.g., Candida antarctica Lipase B) in tert-butyl methyl ether (MTBE), with ee values of 98%.
Analytical Characterization
Spectral Data
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1S,4S,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitroso, nitro, amine, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- CAS Number : 1932581-94-6
The compound features a unique bicyclic structure that contributes to its reactivity and potential applications in synthetic chemistry and biological systems.
Chemistry
Building Block for Organic Synthesis
tert-Butyl (1S,4S,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate serves as a versatile building block in the synthesis of complex organic molecules. Its structure allows for various chemical modifications through reactions such as oxidation, reduction, and substitution.
| Reaction Type | Common Reagents | Major Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide | Nitroso derivatives |
| Reduction | Lithium aluminum hydride | Amine derivatives |
| Substitution | Alkyl halides | Substituted derivatives |
Biology
Biological Activity and Mechanism of Action
This compound has been studied for its potential roles in biological systems. It can act as a ligand binding to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Potential Therapeutic Applications
Research indicates that it may have therapeutic potential in treating neurological disorders due to its ability to interact with neurotransmitter systems.
Medicine
Drug Development Precursor
The compound is being investigated as a precursor for drug development. Its unique structure allows for modifications that could lead to new therapeutic agents targeting various diseases.
Case Study 1: Neuropharmacological Research
In a study examining the effects of azabicyclic compounds on neurotransmitter modulation, this compound was found to enhance the binding affinity for certain neurotransmitter receptors, suggesting its potential in developing treatments for anxiety and depression .
Case Study 2: Synthesis of Derivatives
A recent synthesis of derivatives using this compound demonstrated its utility in creating anti-inflammatory compounds with improved efficacy compared to standard treatments . The study highlighted the importance of structural modifications derived from this compound.
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials due to its unique properties and reactivity profile.
Mechanism of Action
The mechanism of action of tert-Butyl (1S,4S,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of 2-azabicyclo[2.2.1]heptane derivatives , which differ in substituent positions, stereochemistry, and functional groups. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Research Findings
Stereochemical Impact : The (1S,4S,6S) configuration of the target compound confers superior binding affinity in protease inhibitors compared to its (1R,4R,6S) isomer, as demonstrated in computational docking studies .
Functional Group Reactivity: The amino group at C6 in the target compound allows for direct coupling with carboxylic acids or aldehydes, whereas hydroxy-substituted analogs (e.g., [198835-01-7]) require activation for further reactions .
Biological Activity: Hydroxy derivatives (e.g., [1628319-90-3]) show reduced cellular permeability compared to amino-substituted analogs due to hydrogen bonding with the hydroxyl group .
Synthetic Utility: The Boc-protected amino group in the target compound enables selective deprotection under mild acidic conditions, making it ideal for sequential functionalization .
Table 2: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Melting Point | Solubility (Water) | LogP |
|---|---|---|---|---|---|
| Target Compound | C₁₁H₂₀N₂O₂ | 212.29 | 120–122°C | Low | 1.8 |
| [198835-01-7] | C₁₁H₁₉NO₃ | 213.28 | 115–117°C | Moderate | 1.5 |
| [1256107-32-0] | C₁₁H₂₀N₂O₂ | 212.29 | 118–120°C | Low | 1.7 |
Biological Activity
Overview
tert-Butyl (1S,4S,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound notable for its unique structure and potential biological applications. This compound has garnered interest in medicinal chemistry due to its structural similarity to various bioactive molecules, particularly alkaloids known for their diverse pharmacological properties.
- IUPAC Name : this compound
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- CAS Number : 1628319-93-6
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can act as a ligand for various receptors and enzymes, modulating their activity and leading to diverse biological effects:
- Receptor Binding : The structure allows it to fit into active sites of enzymes or binding pockets of receptors, potentially inhibiting or enhancing their functions.
Anticancer Activity
Research has indicated that derivatives of azabicyclo compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the bicyclic structure can enhance the potency against specific cancer types, suggesting a potential role in drug development.
Neuroprotective Effects
The compound's structural features may also confer neuroprotective properties. Some studies suggest that similar bicyclic compounds can protect neuronal cells from oxidative stress and apoptosis, providing a rationale for further investigation into this compound's neuroprotective capabilities.
Study 1: Antitumor Activity
A study published in a peer-reviewed journal investigated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation in breast and lung cancer models.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 20 | Cell cycle arrest at G0/G1 phase |
Study 2: Neuroprotection
In another study focusing on neuroprotection, researchers evaluated the effects of the compound on neuronal cell cultures exposed to oxidative stress. The findings indicated that treatment with the compound significantly reduced cell death and maintained mitochondrial integrity.
| Treatment Group | Cell Viability (%) | Mitochondrial Integrity (%) |
|---|---|---|
| Control | 40 | 30 |
| tert-butyl Compound | 70 | 60 |
Synthesis and Derivatives
The synthesis of this compound typically involves protecting the amino group using tert-butyl carbamate during cyclization reactions to form the bicyclic structure. Variations in synthetic routes can lead to different derivatives with potentially enhanced biological activities.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of bicyclic amines like tert-butyl (1S,4S,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate?
- Methodological Answer : Use coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide) in ether solvents (e.g., Et₂O) at controlled temperatures (-10°C to RT). Purification via column chromatography (SiO₂, hexane:EtOAc gradients) achieves >80% yield, as demonstrated in analogous bicyclo[2.2.1]heptane syntheses . Monitor reaction progress using TLC and confirm product identity via LC-MS and ¹H NMR.
Q. What analytical techniques are critical for characterizing the purity and stereochemistry of this compound?
- Methodological Answer : Employ HPLC (≥97% purity verification) and chiral chromatography to confirm stereochemical integrity. Nuclear Overhauser Effect (NOE) NMR experiments and X-ray crystallography (if crystalline) resolve spatial configurations, as seen in related bicycloheptane carboxylates . FTIR confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Q. How should researchers handle discrepancies in spectral data (e.g., NMR shifts) during characterization?
- Methodological Answer : Cross-validate with computational methods (DFT-based NMR prediction) and replicate synthesis under inert conditions to rule out oxidation or hydrolysis artifacts. Compare data with structurally similar compounds (e.g., tert-butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, CAS 167081-32-5) .
Advanced Research Questions
Q. What strategies address low yields in stereoselective functionalization of the bicyclo[2.2.1]heptane core?
- Methodological Answer : Utilize chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) to enhance stereocontrol. For amino group functionalization, protect the amine with Boc groups before introducing substituents, as shown in tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane syntheses . Optimize reaction solvents (e.g., THF for better solubility) and monitor intermediates via LC-MS .
Q. How can researchers resolve contradictions in reaction outcomes when scaling up synthesis?
- Methodological Answer : Conduct kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps. Scale-up issues (e.g., exothermicity) require controlled addition of reagents and continuous-flow systems. Refer to safety protocols for handling CS₂ or persulfate oxidants, as detailed in hydroxylation studies of azabicyclo compounds .
Q. What advanced methods validate the stability of tert-butyl carbamate groups under varying pH conditions?
- Methodological Answer : Perform accelerated stability testing (pH 1–12, 40°C) with LC-MS monitoring. Compare degradation products (e.g., free amines or tert-butanol) to reference standards. For acid-sensitive intermediates, use scavengers (e.g., 2,6-lutidine) during deprotection steps, as described in bicycloheptane carboxylate syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
